

Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzyl Bromide[1]

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-methoxybenzyl bromide

CAS No.: 886497-36-5

Cat. No.: B1364299

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Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) is a highly specialized electrophilic building block utilized in the synthesis of advanced pharmaceutical and agrochemical agents. Characterized by a "push-pull" electronic system—where the electron-donating methoxy group is flanked by electron-withdrawing halogen atoms (chlorine and fluorine)—this compound offers unique reactivity at the benzylic position.

This guide serves as a definitive technical resource for researchers utilizing this intermediate for Structure-Activity Relationship (SAR) optimization, specifically for introducing the 3-chloro-5-fluoro-4-methoxybenzyl moiety to modulate lipophilicity, metabolic stability, and ligand-target binding affinity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The specific substitution pattern (3-Cl, 5-F, 4-OMe) creates a sterically congested yet electronically active benzylic center. The presence of fluorine often enhances metabolic resistance against P450 oxidation at the adjacent positions, while the chlorine atom provides a handle for halogen bonding or lipophilic pocket filling.

Table 1: Core Chemical Data

Property	Specification
Chemical Name	3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS Number	886497-36-5
Molecular Formula	C ₈ H ₇ BrClFO
Molecular Weight	253.50 g/mol
SMILES	<chem>COc1c(F)cc(CBr)cc1Cl</chem>
Appearance	Off-white to pale yellow low-melting solid or semi-solid (Batch dependent)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Chloroform; Reacts with water/alcohols
Stability	Moisture sensitive (hydrolyzes to alcohol); Light sensitive (store in amber vials)

Synthetic Utility & Reactivity Mechanisms

Electronic Environment & Leaving Group Dynamics

The reactivity of **3-Chloro-5-fluoro-4-methoxybenzyl bromide** is governed by the competing electronic effects of its substituents:

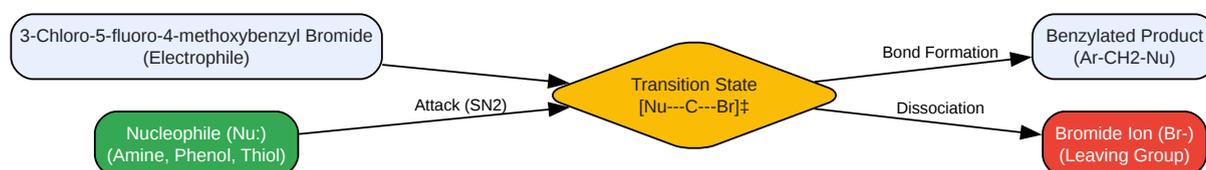
- **4-Methoxy Group (+M Effect):** Strong resonance donation stabilizes the developing positive charge at the benzylic carbon, making the compound susceptible to SN1 pathways (solvolysis) in protic media.
- **3-Chloro & 5-Fluoro Groups (-I Effect):** The inductive withdrawal by the halogens destabilizes the transition state for carbocation formation, effectively "tempering" the reactivity and favoring SN2 mechanisms in aprotic solvents.

This balance makes the compound a tunable electrophile. In the presence of strong nucleophiles (e.g., amines, thiolates) in polar aprotic solvents (DMF, Acetonitrile), the reaction

proceeds strictly via SN2 with inversion of configuration (though irrelevant for this achiral substrate).

Mechanism of Action: Nucleophilic Substitution

The primary application is the alkylation of heteroatoms to introduce the benzyl motif.



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Figure 1: SN2 Reaction Pathway.[1] The nucleophile attacks the benzylic carbon, displacing the bromide leaving group.

Synthesis & Production Protocols

For research-scale preparation (1g – 100g), the most reliable method involves the radical bromination of the corresponding toluene derivative. This avoids the handling of the potentially unstable benzyl alcohol precursor.

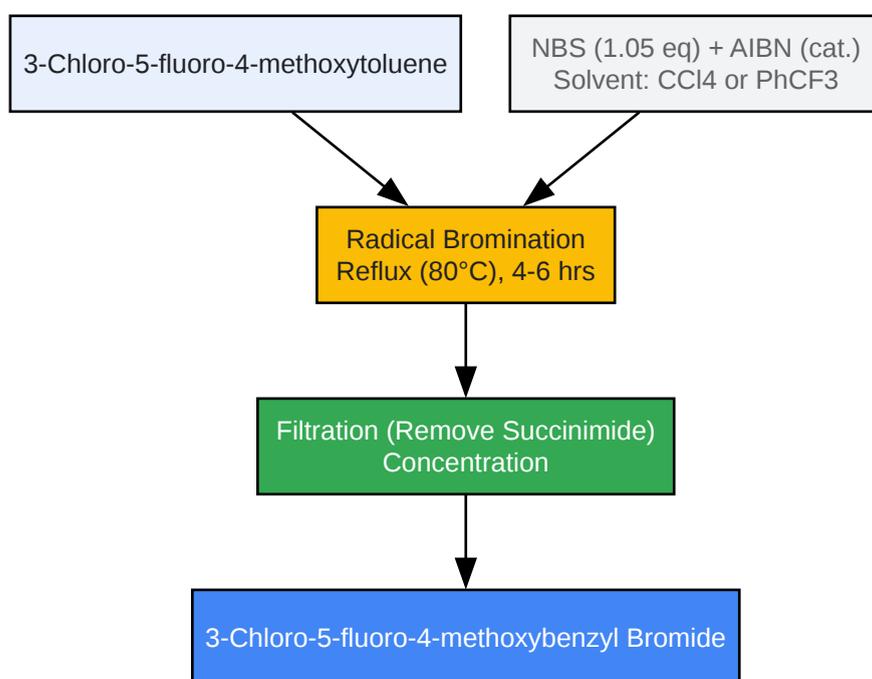
Protocol: Radical Bromination of 3-Chloro-5-fluoro-4-methoxytoluene

Reagents:

- Precursor: 3-Chloro-5-fluoro-4-methoxytoluene (1.0 equiv)
- Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
- Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
- Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Greener alternative).

Step-by-Step Methodology:

- Dissolution: Dissolve the toluene precursor in anhydrous solvent (0.2 M concentration) under an inert atmosphere (Argon/Nitrogen).
- Addition: Add NBS and the radical initiator (AIBN) to the solution.
- Reflux: Heat the mixture to reflux (approx. 76-80°C for CCl₄). The reaction is often initiated by a high-intensity light source (halogen lamp) if chemical initiation is slow.
- Monitoring: Monitor via TLC or HPLC. The disappearance of the starting toluene and the appearance of the mono-bromo product indicates completion (typically 2-6 hours). Note: Over-reaction leads to the gem-dibromo byproduct.
- Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.
- Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc) or recrystallization. Do not distill at high temperatures due to thermal instability.



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Figure 2: Synthesis Workflow via Wohl-Ziegler Bromination.

Handling & Safety (Lachrymator Protocol)

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear agents) and severe skin irritants. They alkylate DNA and proteins indiscriminately.

- Engineering Controls: ALL operations must be performed inside a certified chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during scale-up.
- Neutralization of Spills: Do not wipe with water. Treat spills with a solution of 5% Ammonium Hydroxide or Ethanolic Potassium Hydroxide. This converts the volatile bromide into a non-volatile amine or ether.
- Glassware Cleaning: Rinse all glassware with a dilute amine solution (e.g., triethylamine in acetone) before removing it from the hood to quench residual alkylating agent.

Applications in Drug Discovery[3][10]

The 3-chloro-5-fluoro-4-methoxy motif is a sophisticated "bioisostere" often used to replace simple methoxy-phenyl groups.

- Metabolic Stability: The strategic placement of Fluorine (C5) blocks metabolic hydroxylation, extending the half-life () of the parent drug.
- Lipophilicity Modulation: The Chlorine (C3) atom increases lipophilicity (), enhancing membrane permeability, while also filling hydrophobic pockets in the target protein (e.g., Kinase hinge regions).
- Agrochemical Relevance: This substitution pattern mimics the core structure of several auxinic herbicides (e.g., Florpyrauxifen derivatives), where the electronic tuning of the ring is critical for receptor binding affinity.

Experimental Usage Example (Amine Alkylation): To attach this moiety to a secondary amine (R_2NH):

- Dissolve amine (1.0 eq) and K_2CO_3 (2.0 eq) in Acetonitrile.
- Add **3-Chloro-5-fluoro-4-methoxybenzyl bromide** (1.1 eq) dropwise at $0^\circ C$.
- Stir at RT for 12h.
- Filter inorganic salts and concentrate.

References

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